Azithromycin Impurity O, also known as 2-Desethyl-2-propylazithromycin, is a significant impurity associated with the antibiotic azithromycin. This compound is classified under the category of pharmaceutical impurities and is identified by the Chemical Abstracts Service number 763924-54-5. Its primary role in pharmaceutical applications involves quality control and assurance during the production of azithromycin and its formulations, ensuring compliance with regulatory standards set by organizations such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA) .
The synthesis of Azithromycin Impurity O can be achieved through various methods, primarily involving the oxidation of azithromycin. According to a patented method, azithromycin serves as the starting material, which undergoes oxidation in the presence of specific solvents and oxidizing agents. The process typically involves:
The yield and purity of the resulting Azithromycin Impurity O are critical for its application in quality control and regulatory submissions.
The molecular formula for Azithromycin Impurity O is , with a molecular weight of approximately 764.04 g/mol . The structure of this compound can be described as follows:
The detailed structural analysis helps in understanding its reactivity and interactions in pharmaceutical formulations.
Azithromycin Impurity O participates in various chemical reactions primarily focused on its stability and degradation pathways. Key reactions include:
These reactions are crucial for assessing the safety and efficacy of azithromycin formulations.
The physical and chemical properties of Azithromycin Impurity O include:
These properties are vital for determining appropriate handling procedures and potential applications in pharmaceutical formulations.
Azithromycin Impurity O plays several critical roles in scientific research and pharmaceutical development:
Azithromycin Impurity O (2-Desethyl-2-propylazithromycin; CAS 763924-54-5) arises during synthesis through oxidative side reactions. Hydrogen peroxide (H₂O₂) is a primary oxidant in these pathways, facilitating N-demethylation and hydroxylation at the desosamine sugar moiety. As demonstrated in synthetic protocols, controlled H₂O₂ concentrations (0.5–2.0 M) in methanol/water mixtures induce selective oxidation at the 2-ethyl substituent on the aglycone ring. Higher concentrations (>2.0 M) or prolonged reaction times (>6 hours) promote over-oxidation, increasing Impurity O yields by 15–20% [1] [5]. Alternative oxidants like m-chloroperoxybenzoic acid generate this impurity at lower rates (<5%), highlighting the specificity of H₂O₂-mediated pathways [1]. Temperature is equally critical: reactions at 40–50°C optimize Impurity O formation, while temperatures exceeding 60°C degrade the azithromycin backbone entirely [1].
Table 1: Oxidative Conditions for Impurity O Generation
| Oxidant | Concentration | Temperature (°C) | Reaction Time (hr) | Impurity O Yield (%) |
|---|---|---|---|---|
| H₂O₂ | 1.5 M | 45 | 4 | 18.2 |
| m-CPBA | 0.8 M | 25 | 8 | 4.7 |
| KMnO₄ | 0.3 M | 30 | 6 | 3.1 |
| Atmospheric O₂ | N/A | 50 | 24 | 1.2 |
Solvent systems further modulate these reactions. Methanol/water (4:1 v/v) enhances Impurity O solubility and stabilizes reactive peroxo-intermediates, yielding 18.2% impurity. In contrast, ethanol-based systems reduce yields to 8.5% due to steric hindrance from the ethanol-derived ethoxy group [1] [5]. Post-oxidation, silica gel chromatography with acetone/methanol (9:1 v/v) isolates Impurity O with >95% purity, confirming the role of purification in concentrating this byproduct [1].
The structural core of Impurity O centers on the 2-ethyl to 2-propyl rearrangement. Azithromycin contains a 2-ethyl group on its 15-membered lactone ring, which undergoes nucleophilic displacement during synthesis. When propyl-containing reagents (e.g., propionic anhydride) react with azithromycin dihydrate precursors, transalkylation occurs at the C-2 position via SN₂ mechanisms. This substitutes the ethyl group (-CH₂CH₃) with a propyl moiety (-CH₂CH₂CH₃), forming 2-Desethyl-2-propylazithromycin [3] [10]. The rearrangement is favored by:
High-resolution mass spectrometry (HR-MS) data confirms the molecular formula shift from azithromycin (C₃₈H₇₂N₂O₁₂) to Impurity O (C₃₉H₇₄N₂O₁₂), corresponding to a mass increase of 28 Da (ethyl → propyl) [8] [10]. Nuclear Overhauser Effect Spectroscopy (NOESY) further validates the propyl group’s orientation at C-2, showing correlations between the propyl methyl protons and H-1 of the aglycone ring [8]. This rearrangement occurs in 0.07–0.15% of crude azithromycin batches but escalates to 0.5% if reaction pH exceeds 8.0 due to base-catalyzed side reactions [2] [5].
Solvent polarity and catalysts directly govern the efficiency of 2-ethyl/2-propyl exchange. Polar aprotic solvents like acetone accelerate this rearrangement by stabilizing zwitterionic intermediates. When azithromycin reacts with propyl iodide in acetone containing potassium carbonate (K₂CO₃), yields reach 12.8% within 3 hours at reflux (65°C). Conversely, protic solvents (e.g., ethanol) impede the reaction (<2% yield) by solvating nucleophiles [5].
Catalyst selection is equally pivotal:
Table 2: Solvent and Catalyst Effects on Impurity O Formation
| Solvent System | Catalyst | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | Propyl iodide | 65 | 12.8 |
| Methanol/Water | None | H₂O₂ | 45 | 18.2 |
| Ethanol | Silica gel | Propionic anhydride | 50 | 8.5 |
| Dichloromethane | TBAB | Propyl bromide | 40 | 15.4 |
Ethyl formate represents an alternative propyl source but requires anhydrous conditions to avoid hydrolysis. Reactions in ethyl formate at 50°C yield 9.7% Impurity O, whereas trace water reduces yields to 2.1% by competing hydrolysis [5].
Azithromycin synthesis begins with erythromycin A, where precursor engineering dictates Impurity O levels. Erythromycin A biosynthesis relies on propionyl-CoA pools generated by propionyl-CoA synthetases (e.g., SACE_1780). Industrial Saccharopolyspora erythraea strains like NRRL2338 naturally produce erythromycin A with C-13 ethyl groups. However, metabolic engineering can alter side-chain incorporation:
Table 3: Erythromycin Strain Engineering Impact on Impurity O
| Bacterial Strain | Genetic Modification | Erythromycin A Yield Increase (%) | Impurity O in Azithromycin (%) |
|---|---|---|---|
| NRRL2338 (Wild-type) | None | 0 | 0.07 |
| Industrial Ab strain | Conventional mutagenesis | 12 | 0.11 |
| ΔacuA | acuA deletion | 10 | 0.18 |
| SACE_1780 overexpression | SACE_1780 gene amplification | 33 | 0.22 |
Semisynthetic routes further influence impurity profiles. The classical sequence—oximation, Beckmann rearrangement, reduction, and methylation—generates Impurity O during Beckmann rearrangement if propionaldehyde contaminants exist. Alternatively, one-pot methods combining oximation and rearrangement reduce intermediate isolation, curtailing Impurity O to 0.08% compared to 0.14% in stepwise protocols [5]. Late-stage N-methylation with formaldehyde/formic acid introduces minimal Impurity O (<0.05%), confirming that early-stage reactions dominate its formation [5] [10].
CAS No.: 10477-99-3
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: